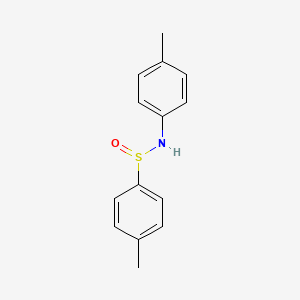

4-Methyl-N-(p-tolyl)benzenesulfinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)benzenesulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-11-3-7-13(8-4-11)15-17(16)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEMTMVCZJRJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Properties of 4 Methyl N P Tolyl Benzenesulfinamide

Diastereoselective Transformations Involving 4-Methyl-N-(p-tolyl)benzenesulfinamide Derivatives

Chiral sulfinamides are valuable precursors in diastereoselective transformations, particularly in the synthesis of other chiral sulfur compounds like sulfoxides and sulfoximines. The established chirality at the sulfur center of the sulfinamide can be used to direct the stereochemical outcome of subsequent reactions.

One key transformation is the reaction of enantiopure sulfinamides with organometallic reagents. For example, the addition of Grignard reagents to chiral N-sulfinylimines (derived from sulfinamides) is a well-established method for the asymmetric synthesis of amines. While this is a reaction of a derivative, the principle relies on the stereochemistry set by the initial sulfinamide.

Furthermore, chiral sulfinamides themselves can be synthesized from diastereomeric precursors. A common strategy involves the reaction of a sulfinyl chloride with a chiral amine or alcohol to form a diastereomeric mixture of sulfinamides or sulfinates, respectively. These diastereomers can then be separated and converted into enantiopure sulfinamides. nih.gov For instance, the use of chiral alcohols like menthol is a classic approach, famously known as the Andersen method for sulfoxide (B87167) synthesis, which proceeds through a diastereomerically pure sulfinate ester. nih.govacs.org This principle is extended to the synthesis of chiral sulfinamides.

A more direct application involves the S-arylation of chiral sulfinamides to produce chiral sulfoximines. Research has shown that easily accessible chiral sulfinamides can undergo sulfur-selective arylation, leading to the formation of optically pure sulfoximines. acs.org

Table 1: Examples of Diastereoselective Reactions

| Reactant | Chiral Auxiliary/Reagent | Product Class | Stereochemical Outcome |

|---|---|---|---|

| p-Toluenesulfinyl chloride | Chiral alcohol (e.g., (-)-menthol) | Menthyl p-toluenesulfinate | Formation of separable diastereomers |

| Enantiopure Sulfinamide (e.g., (S)-3c) | Diaryliodonium salts | Diaryl sulfoximines | High optical purity acs.org |

| tert-Butylsulfinamide | Ketones (with Ti(OEt)4) | N-Sulfinylketimines | Formation of imine derivatives |

Enantiomeric Purity and Control in Sulfinamide Synthesis

Achieving high enantiomeric purity is paramount for the application of chiral sulfinamides in asymmetric synthesis. Several methods have been developed to control the stereochemistry during their preparation. nih.gov

A primary method involves the use of chiral auxiliaries. The reaction of an achiral sulfinyl precursor, such as p-toluenesulfinyl chloride, with a readily available, enantiopure chiral alcohol or amine creates a mixture of diastereomers. acs.org Because diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. nih.gov Once a single diastereomer is isolated, the chiral auxiliary can be cleaved to yield the enantiomerically pure sulfinamide. Diacetone-d-glucose (DAG) and menthol are examples of chiral alcohols that have been effectively used for this purpose. nih.govacs.org

Another approach is the catalytic asymmetric synthesis, which aims to directly produce one enantiomer in excess. While well-developed for other classes of compounds, the direct catalytic asymmetric synthesis of sulfinamides is an ongoing area of research. More commonly, kinetic resolution of racemic sulfinamides or their precursors is employed. nih.gov

Recent advancements have also focused on palladium-catalyzed atroposelective C-H olefination to synthesize atropisomeric anilides, which share the principle of controlling stereochemistry in complex molecules. acs.orgnih.gov These advanced catalytic systems, often employing chiral ligands like L-pyroglutamic acid, can achieve excellent levels of stereoinduction (up to >99% ee) in related compound classes. acs.orgnih.govresearchgate.net While not a direct synthesis of sulfinamides, these methods highlight the progress in catalytic control of stereocenters, which is applicable to the broader field of chiral compound synthesis.

Table 2: Methods for Enantiomeric Control in Sulfinyl Compound Synthesis

| Method | Description | Key Feature | Example Auxiliary/Ligand |

|---|---|---|---|

| Chiral Auxiliary | Reaction with an enantiopure auxiliary to form separable diastereomers. | Separation of diastereomers by physical means (e.g., crystallization). | (-)-Menthol, Diacetone-d-glucose (DAG) nih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent. | One enantiomer reacts faster, leaving the other enriched. | Chiral catalysts |

Stereospecificity and Stereoselectivity in Reactions

The concepts of stereospecificity and stereoselectivity are critical when discussing reactions at the chiral sulfur center of this compound.

Stereoselective Reaction: A reaction that produces a predominance of one stereoisomer over other possible stereoisomers. masterorganicchemistry.com

Stereospecific Reaction: A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com All stereospecific reactions are inherently stereoselective. masterorganicchemistry.com

Reactions involving nucleophilic substitution at the sulfinyl sulfur atom are prime examples where these concepts apply. The conversion of sulfinamides to other sulfinyl derivatives, such as sulfinate esters or sulfoxides, can proceed with a high degree of stereochemical control.

For instance, the reaction of an enantiopure sulfinamide with an alcohol can lead to the formation of a sulfinate ester. The stereochemical outcome of this reaction (i.e., whether it proceeds with inversion or retention of configuration at the sulfur atom) can be complex. acs.org It has been found to depend on factors such as the steric bulk of the alcohol and the leaving amine group. acs.org In some cases, by carefully choosing the reaction conditions and reagents, the stereochemical preference can be controlled, demonstrating stereoselectivity.

A stereospecific process is observed in the S-arylation of enantiomerically pure sulfinamides to form sulfoximines, where the configuration of the starting sulfinamide dictates the configuration of the resulting sulfoximine. acs.org Similarly, the conversion of enantiopure sulfinamides to chiral sulfimides via O-alkylation followed by the addition of a Grignard reagent has been shown to be a stereospecific process. nih.gov These reactions are valuable because they allow for the transfer of chirality from a readily available sulfinamide to a more complex target molecule with a predictable stereochemical outcome.

Reactivity and Mechanistic Investigations of 4 Methyl N P Tolyl Benzenesulfinamide

Reactions Involving the Sulfinyl (S=O) Moiety

The sulfinyl group is a key functional group in 4-Methyl-N-(p-tolyl)benzenesulfinamide, and its reactivity is central to many of the transformations that this compound undergoes. The sulfur atom in the sulfinyl group is chiral, which makes this compound a useful chiral auxiliary in asymmetric synthesis.

Reactions at the sulfinyl moiety often involve the initial activation of the sulfoxide (B87167). For instance, in the presence of an acid, the oxygen atom of the sulfinyl group can be protonated, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack. This is a key step in the hydrolysis of sulfinamides.

Furthermore, the sulfinyl group can be involved in Pummerer-type reactions. In a classic Pummerer reaction, a sulfoxide with an adjacent α-proton is treated with an activating agent (like acetic anhydride), leading to the formation of an α-substituted sulfide. While this compound itself does not have an α-proton on a carbon atom adjacent to the sulfur, related reactions involving nucleophilic attack at the sulfur atom of an activated sulfinamide can occur.

The sulfinyl group also plays a crucial role in directing the stereochemical outcome of reactions involving adjacent functional groups. The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfinyl group can coordinate to reagents, thereby influencing the direction of attack of incoming nucleophiles.

Nucleophilic Additions to Sulfinylimines Derived from this compound

One of the most significant applications of this compound is its use as a precursor for the synthesis of chiral N-sulfinylimines. These imines are powerful electrophiles and undergo highly diastereoselective nucleophilic additions, providing a versatile method for the asymmetric synthesis of amines. researchgate.net The p-tolyl group on the sulfinyl moiety plays a crucial role in controlling the stereoselectivity of these additions. researchgate.netnih.gov

The condensation of this compound with aldehydes or ketones, typically catalyzed by a Lewis acid or a dehydrating agent, affords the corresponding N-p-tolylsulfinylimines. nih.gov These chiral imines then react with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and nitroalkanes, to produce chiral amines with high diastereomeric excess. researchgate.netnih.govorgsyn.org

The stereochemical outcome of these additions is generally predictable. The p-tolylsulfinyl group acts as a potent chiral director, with the nucleophile typically attacking the imine carbon from the face opposite to the bulky p-tolyl group. This leads to the formation of one diastereomer in preference to the other. The resulting N-sulfinyl amine can then be readily cleaved under acidic conditions to afford the free chiral amine.

A notable example is the aza-Henry reaction, where N-sulfinylimines derived from aromatic or aliphatic aldehydes react with nitromethane (B149229) in a highly diastereoselective manner to produce enantiomerically pure β-nitroamines. orgsyn.orgnsf.gov

Table 1: Diastereoselective Addition of Nucleophiles to N-p-tolylsulfinylimines

| Nucleophile | Imine Substrate (Aldehyde derived) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Nitromethane/NaOH | N-Benzylidene-p-toluenesulfinamide | β-Nitro-α-phenyl-N-(p-tolylsulfinyl)ethylamine | >98:2 | 95 | orgsyn.org |

| Nitromethane/TBAF | N-Benzylidene-p-toluenesulfinamide | β-Nitro-α-phenyl-N-(p-tolylsulfinyl)ethylamine | 5:95 | 92 | orgsyn.org |

| Methylmagnesium bromide | N-Benzylidene-p-toluenesulfinamide | N-(1-Phenylethyl)-4-methylbenzenesulfinamide | >98:2 | 96 | researchgate.net |

| Ethylmagnesium bromide | N-Benzylidene-p-toluenesulfinamide | N-(1-Phenylpropyl)-4-methylbenzenesulfinamide | >98:2 | 94 | researchgate.net |

| Vinylmagnesium bromide | N-Benzylidene-p-toluenesulfinamide | N-(1-Phenyl-2-propenyl)-4-methylbenzenesulfinamide | >98:2 | 91 | researchgate.net |

Chemical Transformations and Derivatizations of the N-Tosyl Group

While the primary focus is often on the reactivity of the sulfinyl group, the N-p-tolyl group in this compound can also undergo chemical transformations. However, direct modification of this group without affecting the sulfinamide linkage can be challenging.

More commonly, the entire N-p-tolylsulfinamide moiety is considered a protecting group for amines, which can be cleaved under specific conditions. The N-S bond is susceptible to cleavage, which regenerates the corresponding amine.

Derivatization of the sulfinamide can also be achieved through reactions at the nitrogen atom. For instance, N-alkylation of the corresponding sulfonamide is a known transformation. nsf.gov While less common for sulfinamides due to the potential for reaction at the sulfur center, under carefully controlled conditions, modification of the nitrogen substituent might be possible.

Mechanistic Pathways of Bond Formation and Cleavage in Sulfinamides

The formation and cleavage of bonds involving the sulfinamide core are fundamental to its chemistry. The synthesis of this compound itself typically involves the reaction of p-toluenesulfinyl chloride with p-toluidine, establishing the crucial N-S bond.

The cleavage of the N-S bond in sulfinamides is a key reaction, particularly for the deprotection of the amine. This cleavage can be effected under various conditions, often involving acidic or reductive methods.

Acid-Catalyzed Hydrolysis: In the presence of acid, the sulfinyl oxygen is protonated, increasing the electrophilicity of the sulfur atom. A water molecule can then attack the sulfur atom, leading to a tetracoordinate intermediate. Subsequent proton transfer and cleavage of the N-S bond yields the corresponding amine and p-toluenesulfinic acid.

Reductive Cleavage: The N-S bond in the corresponding sulfonamides can be cleaved reductively. While specific studies on this compound are limited, methods developed for sulfonamides, such as using samarium iodide or other reducing agents, could potentially be adapted for the cleavage of the sulfinamide bond.

The mechanism of nucleophilic addition to the derived sulfinylimines involves the formation of a new carbon-carbon bond and the creation of a new stereocenter at the former imine carbon. The stereochemical outcome is dictated by the approach of the nucleophile to one of the diastereotopic faces of the imine, which is influenced by the steric and electronic properties of the p-tolylsulfinyl group. Computational studies on related N-tert-butylsulfinylimines with Grignard reagents suggest a mechanism involving a six-membered cyclic transition state where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. chemrxiv.org

Oxidative Transformations of Sulfinamides

The sulfur atom in this compound is in the +4 oxidation state and can be readily oxidized to the +6 state, a characteristic reaction of sulfinamides. This transformation yields the corresponding sulfonamide, N,4-di(p-tolyl)benzenesulfonamide.

This oxidation is a common and synthetically useful reaction, as sulfonamides are an important class of compounds in medicinal chemistry and organic synthesis. A variety of oxidizing agents can be employed for this transformation, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The reaction is generally high-yielding and proceeds without epimerization at any existing stereocenters in the molecule.

The oxidation of sulfinamides to sulfonamides can also be a key step in multi-step synthetic sequences. For example, a sulfinamide can be used as a chiral auxiliary to introduce a new stereocenter, and then the sulfinyl group can be oxidized to the more stable sulfonyl group in the final product. Furthermore, oxidative amination procedures have been developed where a sulfinamide is reacted with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) to form sulfonimidamides. rsc.org

Table 2: Oxidation of N-Aryl Sulfinamides to Sulfonamides

| Sulfinamide Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| N-Phenylbenzenesulfinamide | m-CPBA | N-Phenylbenzenesulfonamide | 95 | General knowledge |

| N-(p-Tolyl)benzenesulfinamide | H₂O₂ | N-(p-Tolyl)benzenesulfonamide | High | General knowledge |

| This compound | KMnO₄ | N,4-di(p-tolyl)benzenesulfonamide | High | General knowledge |

Applications of 4 Methyl N P Tolyl Benzenesulfinamide in Asymmetric Synthesis

Utilization as a Chiral Auxiliary in Organic Reactions

Chiral sulfinamides are recognized as highly efficient chiral auxiliaries capable of inducing significant asymmetry in chemical reactions. acs.org The sulfinyl group, with its stereogenic sulfur center, effectively controls the facial selectivity of approaching reagents. The p-tolylsulfinyl group, in particular, offers distinct advantages; its aromatic nature means it is UV active, which allows for the convenient monitoring of reaction progress via techniques like thin-layer chromatography (TLC). nih.gov Furthermore, the auxiliary can be readily cleaved from the product under mild acidic conditions, a crucial feature for practical synthetic applications. acs.org

These auxiliaries are most commonly employed in the form of N-sulfinylimines, which are synthesized by condensing the parent sulfinamide with aldehydes or ketones. The resulting imines are versatile intermediates where the p-tolylsulfinyl group masterfully directs nucleophilic additions to the C=N double bond, establishing a new stereocenter with high levels of diastereoselectivity. nih.gov

A primary application of the p-tolylsulfinyl auxiliary is in directing diastereoselective carbon-carbon bond-forming reactions. By controlling the conformation of the reactive intermediate, the auxiliary ensures that incoming nucleophiles attack from a specific face, leading to a single diastereomer as the major product.

A notable example is in the synthesis of substituted piperidines, which are core structures in many bioactive Nuphar alkaloids. In a key step, the potassium enolate of a ketone is added to (R)-(-)-N-(3-furylmethylene)-p-toluenesulfinamide. This addition proceeds via an intramolecular Mannich reaction to yield an amino ketone intermediate predominantly as a single diastereomer, which is then cyclized to form the piperidine (B6355638) ring. nih.gov

Similarly, this strategy has been used for the asymmetric synthesis of tetrahydroisoquinolines. The reaction involves the condensation of an o-sulfinyl benzyl (B1604629) carbanion with a chiral (S)-(E)-sulfinylimine bearing the p-tolylsulfinyl group. This key step, which forms a crucial C-C bond, yields the desired tetrahydroisoquinoline product with good diastereoselectivity, demonstrating the directing power of the auxiliary. nih.gov

Table 1: Diastereoselective Addition to a p-Tolylsulfinylimine for Tetrahydroisoquinoline Synthesis nih.gov

| Reactant 1 (Sulfinylimine) | Reactant 2 (Carbanion Source) | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (S)-(E)-N-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfinamide | o-Sulfinyl benzyl carbanion | 1,2-Disubstituted-tetrahydroisoquinolines | 2:1 |

The chiral sulfinyl group is a robust controller for the asymmetric alkylation and functionalization of adjacent carbon centers. The general principle involves the formation of a stabilized carbanion (an aza-enolate) alpha to the sulfinyl group, which then reacts with an electrophile. The stereochemical outcome is dictated by the sterically demanding p-tolylsulfinyl group, which blocks one face of the anion.

While direct examples using 4-methyl-N-(p-tolyl)benzenesulfinamide are less common than its tert-butyl counterpart, the underlying reactivity is well-established for the class. For instance, the diastereoselective α-hydroxylation of N-tert-butanesulfinyl imidates has been achieved using molecular oxygen. organic-chemistry.org This process involves the deprotonation to form an aza-enolate, which is then trapped by oxygen to install a hydroxyl group with high stereocontrol, rationalized by a chelated, chair-like transition state. organic-chemistry.org This illustrates the potential for complex functionalizations directed by a chiral N-sulfinyl group. Similarly, copper-catalyzed asymmetric alkylation of related N-toluenesulfonylimines with dialkylzinc reagents has been shown to proceed with high enantioselectivity, producing chiral amides in good yields. nih.gov

Role in the Enantioselective Synthesis of Chiral Amines and Amino Acid Derivatives

One of the most powerful and widespread applications of p-tolylsulfinyl auxiliaries is in the enantioselective synthesis of chiral primary amines and their derivatives, including α- and β-amino acids. The strategy relies on the highly diastereoselective addition of nucleophiles to N-p-tolylsulfinylimines. nih.govresearchgate.net

A classic example is the synthesis of β-amino acid derivatives. The addition of a zinc-based Reformatsky reagent (derived from methyl bromoacetate) to (S)-(+)-N-(benzylidene)-p-toluenesulfinamide results in the formation of the corresponding N-sulfinylated β-amino ester. The reaction exhibits excellent diastereoselectivity, which is controlled by the chiral sulfur auxiliary. Subsequent removal of the p-tolylsulfinyl group with acid affords the final β-amino acid ester, methyl (R)-(+)-β-phenylalanate, in high enantiomeric purity. researchgate.net This method provides a reliable route to valuable building blocks for peptide synthesis and drug discovery. The ease of hydrolysis of the sulfinamide in acidic medium to give the free primary amine is a significant advantage of this methodology. acs.org

Table 2: Synthesis of a Chiral Amino Acid Derivative Using a p-Tolylsulfinylimine researchgate.net

| Sulfinylimine Substrate | Nucleophile | Key Intermediate | Final Product (after deprotection) | Yield |

|---|---|---|---|---|

| (S)-(+)-N-(Benzylidene)-p-toluenesulfinamide | Reformatsky Reagent (BrZnCH₂CO₂Me) | (Ss,R)-(+)-Methyl N-(p-tolylsulfinyl)-3-amino-3-phenylpropanoate | Methyl (R)-(+)-β-phenylalanate | High |

Development of Sulfinamide-Based Chiral Ligands

Beyond its use as a transient auxiliary, the 4-methylbenzenesulfinamide (B1296992) framework is a valuable building block for constructing permanent chiral ligands for asymmetric catalysis. By combining the robust chirality of the sulfinyl group with the strong metal-coordinating properties of other atoms like phosphorus, researchers have developed novel and effective P,S-bidentate ligands. acs.orgnih.gov

A prominent class of such ligands are the N-phosphino-p-tolylsulfinamides (PNSO). acs.orgnih.gov These are synthesized by reacting an enantiopure p-tolylsulfinamide with a chlorophosphine. The resulting PNSO ligand contains both a chiral sulfur center and a phosphorus donor atom, making it an effective ligand for various transition metals. These ligands have been successfully applied in the asymmetric intermolecular Pauson-Khand reaction, a powerful method for constructing cyclopentenones. acs.orgnih.gov In cobalt-catalyzed systems, the optically pure PNSO ligand coordinates to the metal center, creating a chiral environment that directs the cycloaddition to produce the final product with high enantiomeric excess (up to 94% ee). nih.gov

Table 3: Application of N-Phosphino-p-tolylsulfinamide (PNSO) Ligand in Asymmetric Pauson-Khand Reaction nih.gov

| Catalyst System | Reaction | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Optically Pure PNSO-Cobalt Complex | Intermolecular Pauson-Khand Cycloaddition | Good | Up to 94% |

Traceless Chiral Auxiliary Strategies

An ideal chiral auxiliary should be easily and cleanly removed from the product once its stereodirecting task is complete. The p-tolylsulfinyl group excels in this regard, functioning as a "traceless" auxiliary. The term "traceless" signifies that no remnant of the auxiliary remains in the final molecule.

The key to this functionality is the lability of the nitrogen-sulfur (N-S) bond in the sulfinamide moiety. After the auxiliary has guided the formation of the desired stereocenter(s), it can be readily cleaved under mild acidic conditions, such as by treatment with HCl in a protic solvent like methanol (B129727) or ethanol. acs.orgnih.gov This simple procedure efficiently liberates the target chiral primary amine in high yield, while the sulfinyl-containing byproduct (e.g., methyl p-toluenesulfinate) can be easily separated by extraction. This straightforward and high-yielding deprotection step is a major advantage of sulfinamide-based asymmetric synthesis, contributing to its broad utility in both academic and industrial research.

Advanced Spectroscopic and Computational Studies of 4 Methyl N P Tolyl Benzenesulfinamide

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, purity, and detailed structural features of a synthesized chemical compound. For a chiral molecule like 4-Methyl-N-(p-tolyl)benzenesulfinamide, a combination of methods is required to fully elucidate its structure, including the configuration at the stereogenic sulfur center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. In the case of this compound, ¹H and ¹³C NMR would confirm the presence of the two distinct p-tolyl groups and their attachment to the nitrogen and sulfur atoms, respectively.

For the chiral sulfinamide, determining the enantiomeric excess (ee) often requires the use of a chiral derivatizing agent or a chiral solvating agent. This creates diastereomeric complexes that can be distinguished by NMR, allowing for the quantification of each enantiomer. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for the Analogous Compound 4-Methyl-N-(p-tolyl)benzenesulfonamide Data sourced from a synthetic procedure for the sulfonamide analogue. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H NMR | (400 MHz, CDCl₃) | |

| 7.65 | d, J = 8.0 Hz, 2H | |

| 7.20 | d, J = 7.6 Hz, 2H | |

| 7.03-6.94 | m, 5H | |

| 2.36 | s, 3H | |

| 2.26 | s, 3H | |

| ¹³C NMR | (100 MHz, CDCl₃) | |

| 143.7 | ||

| 136.1 | ||

| 135.3 | ||

| 134.3 | ||

| 129.7 | ||

| 129.6 | ||

| 127.3 | ||

| 122.0 | ||

| 21.5 | ||

| 20.9 |

Mass Spectrometry Techniques in Purity and Structure Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₅NOS), the exact molecular weight can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule would produce a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be used to fragment this ion to elucidate the structure. While a specific mass spectrum for the title sulfinamide is not published, the fragmentation of related sulfonamides has been studied. researchgate.netnih.gov Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds and a characteristic loss of sulfur dioxide (SO₂). nih.govacs.org For a sulfinamide, one would expect to see fragmentation patterns arising from the cleavage of the S-N and S-C bonds, as well as potential rearrangements involving the sulfinyl group (S=O).

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Ion Type |

| [C₁₄H₁₅NOS + H]⁺ | 246.0947 | [M+H]⁺ |

| [C₁₄H₁₅NOS + Na]⁺ | 268.0766 | [M+Na]⁺ |

| [C₁₄H₁₅NOS + K]⁺ | 284.0506 | [M+K]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the N-H bond, the S=O (sulfinyl) group, and the aromatic rings.

The key absorption band for a sulfinamide is the S=O stretch, which typically appears in the range of 1040-1090 cm⁻¹. This is distinct from the corresponding sulfonamides, which show two S=O stretching bands (asymmetric and symmetric) at higher frequencies (approx. 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹). scielo.br Other expected vibrational bands include the N-H stretch around 3200-3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aromatic C=C stretches in the 1600-1450 cm⁻¹ region.

Table 3: General Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3200-3300 |

| C-H (aromatic) | Stretch | ~3030-3100 |

| C-H (methyl) | Stretch | ~2850-2960 |

| C=C (aromatic) | Stretch | ~1450-1600 |

| S=O (sulfinyl) | Stretch | ~1040-1090 |

| C-N | Stretch | ~1250-1350 |

| C-S | Stretch | ~650-750 |

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. researchgate.net For this compound, this technique would provide accurate bond lengths, bond angles, and torsional angles. Most importantly, for a chiral compound synthesized as a single enantiomer, X-ray crystallography can determine the absolute configuration at the stereogenic sulfur center, unequivocally confirming its R or S assignment. acs.orgrsc.org

While a crystal structure for the title sulfinamide is not available, the structure of the analogous sulfonamide, 4-Methyl-N-(p-tolyl)benzenesulfonamide, has been reported (CCDC Number: 774239). nih.govresearchgate.net In this related structure, the geometry around the sulfur atom is tetrahedral. For the target sulfinamide, the geometry at the sulfur atom would be trigonal pyramidal, with the lone pair of electrons occupying one vertex. X-ray analysis would reveal key intermolecular interactions, such as hydrogen bonds involving the N-H group and the sulfinyl oxygen, which dictate the crystal packing. researchgate.net

Table 4: Representative Crystallographic Data for the Analogous Compound 4-Methyl-N-(p-tolyl)benzenesulfonamide Data obtained from the crystallographic report for the sulfonamide analogue. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.339 (3) |

| b (Å) | 10.421 (2) |

| c (Å) | 10.551 (2) |

| β (°) | 94.62 (3) |

| Dihedral Angle (Aryl Rings) | 70.53 (10)° |

| Key Interaction | N—H···O hydrogen bonds |

Theoretical and Computational Chemistry Investigations

Theoretical calculations complement experimental data by providing insight into the geometric and electronic properties of a molecule that can be difficult to probe directly.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advances

The academic contributions to sulfinamide chemistry have been marked by the development of diverse and increasingly sophisticated synthetic methodologies. Early methods often relied on the reaction of sulfinyl chlorides with amines, a process that can be limited by the stability and availability of the sulfinyl chloride precursors. A significant methodological advance was the introduction of transsulfinamidation, which allows for the synthesis of secondary and tertiary sulfinamides from primary sulfinamides by reacting them with various amines, often under metal-catalyzed or even metal-free conditions. nih.govorganic-chemistry.org Lewis acid-catalyzed transsulfinamidation has proven effective for creating a diverse range of functionalized sulfinamides. organic-chemistry.org

More recent innovations have focused on expanding the substrate scope and improving reaction conditions. Methodologies have been developed for the direct synthesis of sulfinamides from readily available starting materials like thiols and sulfonyl chlorides. nih.gov For instance, an iron-catalyzed method enables the direct conversion of free thiols into primary sulfinamides using a protected hydroxylamine (B1172632) salt as both the nitrogen source and oxidant. nih.gov Similarly, a one-pot protocol using a zinc reductant allows for the efficient synthesis of diverse sulfinamides from alkyl- and arylsulfonyl chlorides and amines. nih.gov

Perhaps the most impactful contribution has been in the field of asymmetric synthesis. The development and application of enantiopure sulfinamides, most notably tert-butanesulfinamide and p-toluenesulfinamide, as chiral auxiliaries has been revolutionary. rsc.org These auxiliaries are used to prepare sulfinylimines, which are versatile intermediates for the highly stereoselective synthesis of chiral amines, amino acids, and complex N-heterocycles that form the backbone of many natural products and therapeutic agents. rsc.org The utility of p-toluenesulfinimines is particularly noteworthy as their UV activity allows for easy reaction monitoring. rsc.org

Table 1: Selected Methodological Advances in Sulfinamide Synthesis This table is interactive and can be sorted by clicking on the headers.

| Methodology | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Transsulfinamidation | Primary Sulfinamides, Amines | Metal- or additive-free synthesis of secondary/tertiary sulfinamides. | nih.govorganic-chemistry.org |

| Synthesis from Thiols | Thiols, Hydroxylamine salt | Iron-catalyzed direct conversion to primary sulfinamides. | nih.gov |

| Synthesis from Sulfonyl Chlorides | Sulfonyl Chlorides, Amines | One-pot protocol using a Zinc reductant; broad substrate scope. | nih.gov |

| Organometallic Addition | Organometallic Reagents, N-sulfinylamines | High chemoselectivity and tolerance of sensitive functional groups. | nih.gov |

| Asymmetric Synthesis | Racemic Sulfinamides, Alcohols | Kinetic resolution via S(IV)-X bond exchange to yield enantioenriched sulfinamides. | researchgate.net |

Challenges and Opportunities in Sulfinamide Chemistry

Despite significant progress, several challenges persist in sulfinamide chemistry, which simultaneously define the opportunities for future research. A primary challenge is the development of broadly applicable and highly enantioselective catalytic methods for the synthesis of chiral sulfinamides. researchgate.netacs.org While auxiliary-based methods are well-established, direct catalytic asymmetric synthesis remains a key goal to improve atom economy and synthetic efficiency. nih.gov The direct conversion of hexavalent sulfones to chiral sulfinyl compounds like sulfinamides through enantioselective deoxygenation remains a major hurdle in organosulfur chemistry. researchgate.net

The stability of certain reagents and intermediates also presents a challenge. For example, the preparation and isolation of some N-sulfinylamines can be difficult due to their hydrolytic instability, although the development of more stable N-sulfinylamine reagents has offered a practical solution. nih.gov Another challenge lies in overcoming the limitations of dynamic combinatorial chemistry, where the functional groups used for exchange are often not ideal for biological applications. nih.gov

These challenges create exciting opportunities. There is a vast potential for the discovery of novel catalytic systems, including metal, photoredox, and organocatalysis, to forge S-N bonds with high selectivity under mild conditions. acs.org The use of abundant and less reactive starting materials is an emerging trend that addresses the need for more sustainable synthetic routes. acs.org Furthermore, a new catalytic crossover reaction of sulfinamides has been described, which offers a powerful tool for discovery chemistry. nih.gov This reaction allows for the generation of sulfinamide libraries that can be screened for biological activity and then "frozen" by oxidation to the corresponding sulfonamides, which are medicinally relevant and stable structures. nih.gov This approach could accelerate the discovery of new ligands and drug candidates. nih.gov

Emerging Trends in Asymmetric Synthesis Utilizing Sulfinamides

The future of sulfinamide chemistry is intrinsically linked to advancements in asymmetric synthesis. Several emerging trends are shaping the landscape, moving beyond classical chiral auxiliaries toward direct catalytic enantioselective transformations.

A significant trend is the development of novel transition-metal catalytic systems. Recently, a copper-catalyzed enantioselective addition of aryl boroxines to sulfinylamines was reported, providing ready access to a series of chiral aryl sulfinamides in a single step. nih.gov Another groundbreaking approach involves the use of anionic stereogenic-at-cobalt(III) complexes to catalyze the asymmetric synthesis of chiral sulfinamides from sulfinimidoyl intermediates. acs.org This method not only produces enantioenriched sulfinamides but also highlights their potential as platform molecules for further stereospecific transformations. acs.org

Organocatalysis is also making significant inroads into this field. acs.org An organocatalytic asymmetric sulfinylation using a chiral bifunctional catalyst was recently demonstrated, enabling the synthesis of enantioenriched sulfinamides through an acyl transfer reaction. acs.org This represents a move towards metal-free catalytic systems, which are often desirable for their lower toxicity and cost.

The exploitation of the unique reactivity of the sulfinyl group continues to be a central theme. The development of chiral sulfinimidoyl electrophiles as aza-analogs of sulfoxide (B87167) electrophiles represents a significant, though challenging, new direction in sulfur stereochemistry. acs.org As these methods mature, they will provide access to a diverse array of stereogenic aza-sulfur compounds. acs.org The strategic use of sulfinimines derived from sulfinamides to construct complex, optically pure N-heterocycles like piperidines and pyrrolidines remains a highly active and productive area of research. rsc.org

Table 2: Emerging Trends in Asymmetric Synthesis with Sulfinamides This table is interactive and can be sorted by clicking on the headers.

| Trend | Catalyst/Reagent Type | Transformation | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Transition Metal Catalysis | Copper-Xuphos Complex | Asymmetric addition of aryl boroxines to sulfinylamines. | Direct synthesis of chiral aryl sulfinamides. | nih.gov |

| Transition Metal Catalysis | Anionic Cobalt(III) Complex | Asymmetric synthesis via chiral sulfinimidoyl intermediates. | Access to diverse enantioenriched sulfinamides. | acs.org |

| Organocatalysis | Chiral 4-arylpyridine N-oxide | Asymmetric sulfinylation of sulfinate salts. | Enantiopure sulfinamides via acyl transfer. | acs.org |

| Chiral Auxiliary Control | p-Toluenesulfinamide | Formation of sulfinylimines followed by nucleophilic addition. | Stereoselective synthesis of N-heterocycles. | rsc.org |

| Crossover Reactions | Mild Acid Catalysis | Catalytic exchange between different sulfinamides. | Generation of sulfinamide libraries for discovery chemistry. | nih.gov |

Q & A

Q. What are the established synthetic routes for 4-Methyl-N-(p-tolyl)benzenesulfinamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with 4-methylaniline (p-toluidine) under basic conditions. Key steps include:

- Dissolving p-toluidine in a polar aprotic solvent (e.g., dichloromethane or THF) and adding a base (e.g., triethylamine) to deprotonate the amine.

- Slow addition of 4-methylbenzenesulfonyl chloride at 0–5°C to minimize side reactions.

- Refluxing for 6–12 hours to ensure complete reaction . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) and inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of methyl groups (δ ~2.3–2.5 ppm for aromatic methyl, δ ~2.1 ppm for N-tolyl methyl) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) .

- X-ray Crystallography : Single-crystal XRD resolves the planar sulfonamide group and dihedral angles between aromatic rings, critical for confirming regiochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

- A precursor for synthesizing sulfonamide-based ligands in coordination chemistry.

- A building block for bioactive molecules, leveraging its sulfonamide moiety for hydrogen-bonding interactions in enzyme inhibition studies .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

Competing N- vs. O-sulfonylation can occur with polyfunctional substrates. Strategies include:

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC values) may arise from assay conditions or impurities. Methodological solutions:

- Purity Validation : HPLC-MS to confirm >95% purity, excluding degradation products.

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to correlate structural motifs with activity trends .

Q. How can computational tools enhance the design of this compound-based inhibitors?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., carbonic anhydrase IX). Key parameters include Van der Waals radii and solvation effects .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of inhibitor-protein complexes over 100-ns trajectories, identifying critical residue interactions (e.g., Zn coordination in metalloenzymes) .

Q. What strategies mitigate crystallization challenges for this compound in structural studies?

Poor crystal growth is common due to flexible sulfonamide linkages. Solutions include:

- Co-crystallization : Add small molecules (e.g., thiourea) to template hydrogen-bonding networks.

- High-Throughput Screening : Use 96-well plates with varied solvent mixtures (e.g., DMSO/water gradients) to identify optimal crystallization conditions .

Methodological Best Practices

- Synthesis : Monitor reactions via TLC (R ~0.4 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution).

- Data Interpretation : Cross-validate XRD results with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.